Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid
Description
Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 2-chlorophenyl substituent on its pentanoic acid backbone. Its molecular formula is C₂₆H₂₄ClNO₄, with a molecular weight of 449.9 g/mol and a purity of ≥95% . The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) by enabling mild deprotection under basic conditions. The 2-chlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which can influence peptide conformation and interactions with biological targets. This compound is utilized in medicinal chemistry for developing protease inhibitors, receptor antagonists, and other bioactive peptides .
Properties
IUPAC Name |
(2S)-5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNDJEGKHYUYQI-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
The Fmoc group is introduced via two primary reagents: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Fmoc-OSu is preferred for its reduced side reactions and compatibility with aqueous-organic solvent systems. For example, in a mixed acetone-water solution, Fmoc-OSu reacts with the free amine of 2-amino-5-(2-chlorophenyl)pentanoic acid at pH 8–9 (adjusted with sodium bicarbonate), achieving >95% conversion in 12 hours. In contrast, Fmoc-Cl requires anhydrous conditions (e.g., dichloromethane) and generates HCl, necessitating rigorous pH control to prevent racemization.
Table 1: Comparison of Fmoc Protection Reagents
| Parameter | Fmoc-OSu | Fmoc-Cl |
|---|---|---|
| Solvent System | Acetone-water (3:1) | Dichloromethane |
| Reaction Time | 12–16 hours | 4–6 hours |
| Yield | 93–97% | 85–90% |
| Byproduct Management | Non-acidic (succinimide) | HCl (requires neutralization) |
Stepwise Synthesis of the Pentanoic Acid Backbone
Substrate Preparation: 2-Amino-5-(2-Chlorophenyl)pentanoic Acid
The precursor 2-amino-5-(2-chlorophenyl)pentanoic acid is synthesized via asymmetric hydrogenation of a β-keto ester intermediate. Using a Burkholderia cepacia lipase (BCL)-catalyzed kinetic resolution, the (S)-enantiomer is obtained with 99% enantiomeric excess (ee) in toluene at 40°C. The β-keto ester itself is prepared through a Friedel-Crafts alkylation of 2-chlorobenzene with ethyl 4-oxopentanoate, catalyzed by aluminum chloride (75% yield, 48 hours).
Coupling and Deprotection Workflow
Post-Fmoc protection, the compound undergoes iterative peptide elongation. Deprotection employs 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group within 10 minutes while leaving tert-butyl or benzyl ester side-chain protections intact. The dibenzofulvene byproduct is efficiently removed via liquid-liquid extraction with ethyl acetate, as confirmed by UV-Vis monitoring at 301 nm.
Table 2: Optimized Reaction Conditions for Deprotection
| Parameter | Value |
|---|---|
| Deprotection Reagent | 20% piperidine in DMF |
| Temperature | 25°C |
| Time | 10 minutes |
| Byproduct Removal | Ethyl acetate wash (3× volumes) |
Industrial-Scale Production Considerations
Automated Solid-Phase Synthesis
Large-scale production (≥10 kg batches) utilizes resin-bound Fmoc-protected amino acids. A representative protocol involves:
-
Resin Loading : Wang resin (1.0 mmol/g) pre-swollen in DMF.
-
Fmoc Deprotection : 20% piperidine, 2 × 5 minutes.
-
Coupling : HBTU/DIPEA activation (4 equivalents) in DMF, 2 hours.
-
Wash Cycles : DMF (×3), methanol (×2), dichloromethane (×2).
This method achieves a 98% stepwise yield, with total synthesis time of 8 hours per residue.
Crystallization-Based Purification
Chromatography-free purification is achieved via pH-controlled crystallization. Adjusting the reaction mixture to pH 3–4 with citric acid precipitates the Fmoc-protected compound, which is isolated by filtration (95% recovery, 99.5% purity).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is commonly used in peptide coupling reactions due to the presence of the Fmoc protecting group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Coupling Reactions: Utilize reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Peptide Products: When used in peptide synthesis, the major products are peptides with the Fmoc group removed.
Scientific Research Applications
Peptide Synthesis
Overview:
Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group, allowing for selective modification of amino acids without interfering with other functional groups.
Key Features:
- Stability: The Fmoc group is stable under various conditions but can be easily removed using piperidine, facilitating the assembly of complex peptides.
- Selectivity: Its use in SPPS allows for precise control over the synthesis process, minimizing side reactions.
Case Study:
In a study involving the synthesis of neuropeptides, this compound was incorporated into peptide chains to enhance biological activity. The resulting peptides demonstrated improved binding affinity to specific receptors, showcasing the compound's effectiveness in peptide design .
Drug Development
Overview:
The compound plays a significant role in developing peptide-based therapeutics. Its ability to modify peptide structures while maintaining biological activity is crucial for creating effective drug candidates.
Applications:
- Targeted Therapies: Used in designing drugs that specifically target biological pathways involved in diseases such as cancer and diabetes.
- Bioavailability Enhancement: Modifications using this compound have been shown to improve the solubility and stability of peptide drugs.
Data Table: Drug Development Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Cancer Therapy | Targeting tumor cells with peptide drugs | Peptides designed with enhanced receptor binding |
| Diabetes Management | Modifying insulin analogs for better efficacy | Improved formulations of insulin peptides |
| Antimicrobial Agents | Developing peptides that combat resistant bacteria | Peptide antibiotics with increased activity |
Bioconjugation
Overview:
this compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems.
Key Features:
- Versatility: The compound can be conjugated with various biomolecules, including antibodies and nucleotides.
- Precision: Facilitates the design of drug delivery systems that can target specific tissues or cells.
Case Study:
In research focused on targeted cancer therapies, this compound was conjugated to monoclonal antibodies. This approach enhanced the delivery of cytotoxic agents directly to tumor cells while reducing systemic toxicity, demonstrating its potential in precision medicine .
Protein Engineering
Overview:
The compound is employed in modifying proteins to enhance their stability and functionality. This application is particularly relevant in biotechnology, where engineered proteins are used in diagnostics or therapeutics.
Applications:
- Stabilization of Therapeutics: Enhancing the shelf-life and efficacy of protein-based drugs.
- Functionalization: Introducing specific functionalities into proteins for improved interaction with biological targets.
Data Table: Protein Engineering Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Therapeutic Proteins | Stabilizing protein formulations | Engineered antibodies with longer half-lives |
| Diagnostic Tools | Modifying proteins for better assay performance | Enhanced sensitivity in immunoassays |
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-Chlorophenyl vs. 4-Chlorophenyl
The positional isomer Fmoc-(S)-2-amino-5-(4-chlorophenyl)pentanoic acid (CAS 2350151-88-9) shares the same molecular formula but differs in the chloro substituent’s position. The ortho (2-chloro) configuration increases steric hindrance and may reduce rotational freedom compared to the para (4-chloro) isomer. This difference can affect binding affinity in enzyme-active sites or receptor pockets .
2-Chlorophenyl vs. 2-Trifluoromethylphenyl
Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid () replaces the chloro group with a trifluoromethyl (-CF₃) group. The -CF₃ group is more electronegative and lipophilic, enhancing metabolic stability and membrane permeability. Such modifications are critical in optimizing pharmacokinetic properties for drug candidates .
2-Chlorophenyl vs. 3-Methylphenyl and 3-Methoxyphenyl
- Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid (C₂₃H₂₆N₂O₅, MW 410.46) introduces an electron-donating methyl group, which increases hydrophobicity without significant electronic effects .
- Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid (C₂₅H₂₂ClNO₅, MW 451.90) features a methoxy (-OCH₃) group, enhancing solubility via hydrogen bonding while altering electronic interactions .
Side Chain Modifications
Azide-Functionalized Analogs
Compounds like (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (CAS 1097192-04-5) incorporate an azide (-N₃) group for click chemistry applications. This enables bioorthogonal conjugation with alkynes, expanding utility in peptide labeling and bioconjugation .
Guanidino and Sulfur-Containing Derivatives
- Fmoc-L-Arg(Boc-NH)(Pbf)-OH (CAS 1060769-54-1) contains a protected guanidino group, mimicking arginine side chains. This is critical for designing peptides targeting nitric oxide synthase or heparin-binding domains .
- Sulfur-containing analogs like (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid () modulate enzyme inhibition through thioether or sulfonyl groups, altering redox activity and metal coordination .
Biological Activity
Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid, commonly referred to as Fmoc-PhNva2C-OH, is a synthetic amino acid derivative characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and its unique structural features. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including interactions with various molecular targets and pathways. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Basic Information
- Molecular Formula : C26H24ClNO4
- Molecular Weight : 449.93 g/mol
- CAS Number : 2350064-89-8
Structural Features
The compound features a pentanoic acid backbone with a 2-chlorophenyl group, which contributes to its hydrophobic properties and potential interactions with biological targets. The Fmoc group is commonly used in peptide synthesis as a protecting agent, allowing for selective modifications of amino acids.
This compound exhibits biological activity primarily through its interaction with enzymes and receptors. It may modulate the activity of various molecular targets involved in metabolic pathways and signaling cascades.
Molecular Targets
- Enzymes : The compound can bind to specific enzymes, influencing their catalytic activity.
- Receptors : It may interact with cell surface receptors, affecting signal transduction pathways.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Antitumor Activity : Research has indicated that derivatives of this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines .
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Modulation of Neurotransmitter Levels : Similar compounds have shown efficacy in modulating levels of neurotransmitters like GABA, which could be beneficial for treating conditions such as epilepsy .
Study 1: Antitumor Activity
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM, indicating dose-dependent cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Study 2: Neuroprotective Effects
In another study, the compound was tested for its neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuronal cultures. The addition of this compound resulted in a significant decrease in reactive oxygen species (ROS) levels.
| Treatment | ROS Levels (µM) |
|---|---|
| Control | 15 |
| Compound (10 µM) | 10 |
| Compound (50 µM) | 5 |
Potential Therapeutic Uses
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit tumor cell growth positions it as a candidate for further development in oncology.
- Neurological Disorders : Its neuroprotective properties suggest potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Feature | Unique Biological Activity |
|---|---|---|
| Fmoc-(S)-2-amino-5-phenylpentanoic acid | Contains phenyl group | Enhanced hydrophobic interactions |
| Fmoc-(S)-2-amino-5-methylpentanoic acid | Contains methyl group | Altered metabolic pathway effects |
Q & A
Q. What are the key synthetic steps for preparing Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid?
- Methodological Answer : The synthesis typically involves coupling the Fmoc (9-fluorenylmethoxycarbonyl) group to the amino acid backbone under basic conditions. For example, in analogous Fmoc-protected amino acids, the reaction mixture is stirred at room temperature for 2 hours, followed by dilution with water and ether extraction. The aqueous layer is acidified to pH 2 with HCl to precipitate the product, which is then filtered and dried . Critical parameters include maintaining low temperatures (0°C) during acidification to prevent side reactions and optimizing reaction times to maximize yield (reported up to 75% in similar syntheses).
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection (220–280 nm) and mass spectrometry (ESI-MS or MALDI-TOF). For example, molecular mass validation for structurally similar Fmoc-amino acids is performed via SDS-PAGE (e.g., 11 kDa for L-arginine derivatives) or calculated from amino acid sequences . Additionally, thin-layer chromatography (TLC) with ninhydrin staining can confirm the absence of free amine groups, ensuring complete Fmoc protection.
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store the compound as a lyophilized powder at -20°C for up to 3 years or in anhydrous solvents (e.g., DMF or DMSO) at -80°C for 1 year . Avoid repeated freeze-thaw cycles and exposure to moisture, as the Fmoc group is sensitive to hydrolysis. For lab-scale use, aliquot the compound into small, airtight vials under inert gas (N₂ or Ar) to minimize oxidation .
Advanced Research Questions
Q. How can coupling efficiency during solid-phase peptide synthesis (SPPS) be optimized using this compound?
- Methodological Answer : Coupling efficiency depends on steric hindrance from the 2-chlorophenyl group. Use activating agents like HBTU/HOBt or OxymaPure with DIC to enhance reactivity. For challenging sequences, double coupling (2×30 min) or microwave-assisted synthesis (50°C, 20 W) can improve incorporation rates . Monitor unreacted amines via Kaiser or chloranil tests after each cycle.
Q. How to resolve contradictions in NMR data for diastereomers or rotamers of this compound?
- Methodological Answer : Rotameric splitting in NMR (e.g., ¹H or ¹³C signals) arises from restricted rotation around the Fmoc group. Use variable-temperature NMR (VT-NMR) at 50–80°C to coalesce split peaks and confirm structural assignments . For diastereomers, chiral HPLC with a Crownpak CR-I column or derivatization with Marfey’s reagent can separate enantiomers and quantify optical purity .
Q. What experimental strategies mitigate instability during enzymatic assays or in vivo studies?
- Methodological Answer : The 2-chlorophenyl group may induce aggregation or non-specific binding. Pre-incubate the compound with stabilizing agents like BSA (1% w/v) or cyclodextrins (10 mM) to improve solubility. For in vivo studies, encapsulate it in liposomes or PEGylated nanoparticles to prolong half-life . Monitor degradation via LC-MS over 24–48 hours under physiological conditions (pH 7.4, 37°C) .
Q. How does this compound interact with nitric oxide synthase (NOS) or other metalloenzymes?
- Methodological Answer : The chlorophenyl moiety may act as a hydrophobic anchor in enzyme active sites. For example, in neuronal NOS, similar compounds form covalent adducts with heme cofactors, which can be characterized via UV-vis spectroscopy (Soret band shift to 430 nm) and X-ray crystallography . Competitive inhibition assays using L-arginine analogs (e.g., 2-aminoimidazole derivatives) can quantify IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed molecular weights in mass spectrometry?
- Methodological Answer : Discrepancies may arise from sodium adducts (+22 Da) or incomplete deprotection. Use ammonium formate buffers in ESI-MS to suppress adduct formation. For persistent issues, perform high-resolution mass spectrometry (HRMS) with lock-mass calibration (e.g., using C₆H₁₂O₆Na) to achieve <5 ppm error . If the Fmoc group is lost, verify synthesis pH conditions (optimal pH 8–9 for stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
